N,N-dibutyl-2-chlorobenzamide

Description

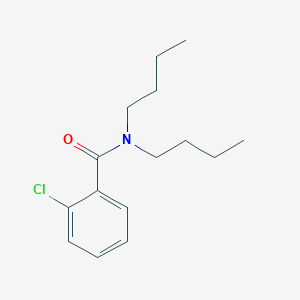

N,N-Dibutyl-2-chlorobenzamide (C₁₄H₂₀ClNO; monoisotopic mass: 253.1237 Da) is a benzamide derivative featuring a 2-chlorophenyl group substituted with two butyl chains at the amide nitrogen.

Properties

IUPAC Name |

N,N-dibutyl-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)15(18)13-9-7-8-10-14(13)16/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCZJUAKBLINLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325157 | |

| Record name | N,N-dibutyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20308-46-7 | |

| Record name | NSC408888 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dibutyl-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIBUTYL-2-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+dibutylamine→N,N-dibutyl-2-chlorobenzamide+HCl

Industrial Production Methods

Industrial production of N,N-dibutyl-2-chlorobenzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-2-chlorobenzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzoic acid and dibutylamine.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as N,N-dibutyl-2-methoxybenzamide or N,N-dibutyl-2-thiobenzamide.

Hydrolysis: 2-chlorobenzoic acid and dibutylamine.

Oxidation and Reduction: Corresponding N-oxides or amines.

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis:

N,N-dibutyl-2-chlorobenzamide serves as a valuable reagent in organic synthesis. It is often used as an intermediate in the preparation of more complex organic molecules. Its chlorobenzamide structure allows for further functionalization, making it a versatile building block in synthetic chemistry .

Intermediates for Other Compounds:

The compound is involved in the synthesis of other derivatives, such as N,N-dibutyl-2-hydroxybenzamide and various chlorinated benzamides. The ability to modify the benzamide structure enables the exploration of different biological and chemical properties .

Biological Applications

Antimicrobial and Antifungal Properties:

Research indicates that N,N-dibutyl-2-chlorobenzamide exhibits potential antimicrobial and antifungal activities. Studies have been conducted to evaluate its efficacy against various pathogens, which may lead to its development as a therapeutic agent .

Pharmacological Tool:

The compound is explored for its pharmacological properties, particularly in drug development. Its structural similarities to other bioactive compounds suggest potential applications in treating various diseases, including cancer and neurodegenerative disorders .

Medicinal Applications

Drug Development:

N,N-dibutyl-2-chlorobenzamide's unique chemical structure positions it as a candidate for drug development. Its interactions with biological targets can be further studied to understand its mechanism of action and therapeutic potential .

Neuroprotective Effects:

Preliminary studies have suggested that derivatives of benzamide, including N,N-dibutyl-2-chlorobenzamide, may exhibit neuroprotective effects, potentially offering new avenues for treating conditions like multiple sclerosis .

Industrial Applications

Production of Specialty Chemicals:

In industry, N,N-dibutyl-2-chlorobenzamide is utilized in the production of specialty chemicals and materials. Its application extends to the development of polymers and coatings with specific properties that are desirable in various manufacturing processes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Reagent for organic synthesis | Used as an intermediate in complex molecule preparation |

| Biological Research | Antimicrobial and antifungal studies | Investigated for efficacy against pathogens |

| Medicinal Development | Potential therapeutic agent | Explored for neuroprotective properties |

| Industrial Use | Production of specialty chemicals | Involves development of polymers and coatings |

Case Studies

-

Antimicrobial Evaluation:

A study evaluated the antimicrobial properties of N,N-dibutyl-2-chlorobenzamide against common bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent. -

Drug Development Research:

In a pharmacological study, derivatives of N,N-dibutyl-2-chlorobenzamide were tested for their effects on neuroprotection in animal models. The findings showed a reduction in infarct volume during ischemic events, highlighting its therapeutic potential . -

Chlorination Reactions:

Research focusing on the chlorination efficiency of N,N-dibutyl-2-chlorobenzamide demonstrated its utility in selective C-H bond chlorination reactions, showcasing its role as a reagent that can influence reaction pathways significantly .

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

2-Chloro-N,N-dimethylbenzamide (C₁₀H₁₂ClNO)

This analogue replaces the dibutyl groups with dimethyl substituents, reducing steric bulk and molecular weight (185.66 Da vs. 253.12 Da). The shorter alkyl chains likely increase polarity, improving solubility in polar solvents compared to the dibutyl derivative .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

The absence of such directing groups in N,N-dibutyl-2-chlorobenzamide limits its utility in similar catalytic processes .

N-(2-Nitrophenyl)benzamide (C₁₃H₁₀N₂O₃)

The nitro group at the 2-position introduces strong electron-withdrawing effects, contrasting with the electron-withdrawing chloro substituent in the target compound. This difference influences reactivity in electrophilic substitution reactions and molecular packing, as evidenced by crystallographic data (R factor = 0.041) .

Physicochemical Properties

| Compound | Molecular Weight (Da) | Substituents | Key Properties |

|---|---|---|---|

| N,N-Dibutyl-2-chlorobenzamide | 253.12 | 2-Cl, N,N-dibutyl | High lipophilicity, limited solubility |

| 2-Chloro-N,N-dimethylbenzamide | 185.66 | 2-Cl, N,N-dimethyl | Moderate solubility in polar solvents |

| N-(2-Nitrophenyl)benzamide | 242.23 | 2-NO₂, N-H | High crystallinity, electron-deficient |

The dibutyl groups in the target compound significantly increase hydrophobicity compared to dimethyl or unsubstituted analogues, impacting its behavior in biological or synthetic environments .

Research Findings and Gaps

- Comparative Insights: The 2-chloro substituent’s position (vs. 3-chloro in ) and alkyl chain length (dibutyl vs.

Biological Activity

N,N-dibutyl-2-chlorobenzamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

N,N-dibutyl-2-chlorobenzamide has the molecular formula . It is characterized by the presence of two butyl groups attached to the nitrogen atom of the benzamide structure, along with a chlorine atom at the 2-position of the benzene ring. This specific substitution pattern influences its chemical reactivity and biological activity.

The biological activity of N,N-dibutyl-2-chlorobenzamide is believed to involve interactions with various cellular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, potentially leading to antimicrobial and antifungal effects. The exact molecular targets remain under investigation, but studies suggest that it may inhibit certain enzymatic activities or interfere with cellular signaling pathways .

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of N,N-dibutyl-2-chlorobenzamide against various pathogens. In vitro tests have shown promising results against both gram-positive bacteria and fungi. For example, compounds structurally similar to N,N-dibutyl-2-chlorobenzamide have demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N,N-dibutyl-2-chlorobenzamide | Staphylococcus aureus | 16 µg/mL |

| 4-Chlorocinnamanilides | Enterococcus faecalis | 8 µg/mL |

| 3,4-Dichlorocinnamanilides | Mycobacterium tuberculosis | 4 µg/mL |

Cytotoxicity Studies

In addition to its antimicrobial properties, N,N-dibutyl-2-chlorobenzamide has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings indicate that while it exhibits some cytotoxicity, its selectivity for cancerous versus non-cancerous cells requires further exploration to assess therapeutic potential .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the effectiveness of various chlorinated benzamides, including N,N-dibutyl-2-chlorobenzamide, against clinical isolates of MRSA. The study utilized a broth microdilution method to determine MIC values and found that N,N-dibutyl-2-chlorobenzamide exhibited a significant inhibitory effect compared to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of N,N-dibutyl-2-chlorobenzamide on human cancer cell lines. The results indicated that while the compound showed potential in inhibiting cell proliferation, further studies are necessary to elucidate the underlying mechanisms and optimize its structure for enhanced selectivity and potency against cancer cells .

Q & A

Q. What synthetic methodologies are recommended for N,N-dibutyl-2-chlorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of N,N-dialkyl chlorobenzamides typically involves coupling chlorobenzoyl chloride with dialkylamines. For example, analogous compounds like N-benzoyl-2-hydroxybenzamides are synthesized via Pd/C-catalyzed hydrogenation and subsequent acylation with chlorocarbonyl reagents under mild conditions (room temperature, CHCl, pyridine) . Optimization may require inert atmospheres (e.g., nitrogen/argon) to prevent side reactions, as seen in boronate-containing benzamide syntheses . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of N,N-dibutyl-2-chlorobenzamide?

- Methodological Answer : Combine H/C NMR for functional group analysis, IR for carbonyl (C=O) stretching (~1650–1700 cm), and mass spectrometry (ESI-MS) for molecular weight validation. Single-crystal X-ray diffraction (as used for N-(2-chlorobenzoyl) derivatives) provides unambiguous confirmation of stereochemistry and crystal packing . Cross-reference experimental data with NIST Chemistry WebBook entries for 2-chlorobenzamide derivatives to validate shifts and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chlorobenzamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antiviral efficacy) often arise from substituent effects or assay conditions. For instance, replacing a methoxy group with trifluoromethoxy in benzamide derivatives alters receptor binding . To resolve contradictions:

Replicate studies under standardized conditions (e.g., cell lines, dosage).

Perform SAR studies by systematically varying substituents (e.g., halogens, alkyl groups) .

Use computational docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Q. What computational strategies predict the reactivity of N,N-dibutyl-2-chlorobenzamide in nucleophilic acyl substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution on the carbonyl carbon. For example, studies on N-cyclohexyl-2-fluorobenzamide used DFT to analyze resonance effects and electron-withdrawing substituents (e.g., Cl, F) that enhance electrophilicity . Pair computational results with experimental kinetic data (e.g., reaction rates with amines) to validate predictions.

Q. How should hazardous intermediates generated during N,N-dibutyl-2-chlorobenzamide synthesis be managed?

- Methodological Answer : Chlorinated byproducts (e.g., unreacted chlorobenzoyl chloride) require neutralization with aqueous sodium bicarbonate before disposal. Follow protocols for halogenated waste segregation, as outlined for 2-amino-N-(2,6-dichlorophenyl)benzamide . Use fume hoods and personal protective equipment (PPE) during synthesis, and consult institutional safety guidelines for solvent recycling (e.g., CHCl recovery).

Q. What experimental designs are optimal for studying substituent effects on chlorobenzamide bioactivity?

- Methodological Answer : Design a modular synthesis platform to introduce substituents at the 2-chlorobenzoyl core. For example:

- Step 1 : Synthesize a common intermediate (e.g., 2-chlorobenzoyl chloride).

- Step 2 : Vary N-alkyl groups (e.g., dibutyl vs. dimethyl) to assess steric effects.

- Step 3 : Introduce electron-donating/withdrawing groups (e.g., –OCH, –NO) on the benzene ring to modulate electronic properties .

Evaluate bioactivity in parallel assays (e.g., cytotoxicity, enzyme inhibition) and correlate with Hammett constants or LogP values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.